2,2-Difluoro-5-methoxy-1,3-benzodioxole
Description
The exact mass of the compound this compound, 98% is 188.02850037 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,2-difluoro-5-methoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-11-5-2-3-6-7(4-5)13-8(9,10)12-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOFYWZCNLFJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,2-Difluoro-5-methoxy-1,3-benzodioxole molecular weight and formula
Technical Monograph: 2,2-Difluoro-5-methoxy-1,3-benzodioxole
Executive Summary This technical guide profiles This compound , a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Distinguished by its gem-difluoro substitution on the dioxole ring, this scaffold serves as a metabolically stable bioisostere for the traditional methylenedioxy group. By blocking cytochrome P450-mediated oxidation at the benzylic position, it enhances the lipophilicity and half-life of drug candidates.
Part 1: Physicochemical Identity
The precise molecular characterization of this compound is critical for stoichiometry in synthetic planning.
| Property | Data | Notes |
| IUPAC Name | This compound | Systematic nomenclature |
| CAS Number | 1357627-32-7 | Primary identifier for the specific methoxy derivative |
| Molecular Formula | Calculated based on structure | |
| Molecular Weight | 188.13 g/mol | Monoisotopic mass: ~188.0285 Da |
| Structural Motif | Fluorinated Benzodioxole | Fused benzene-dioxolane ring system |
| Predicted LogP | ~2.3 - 2.5 | Increased lipophilicity vs. non-fluorinated parent |
| Physical State | Liquid / Low-melting solid | Derivative dependent; typically an oil at RT |
Part 2: Synthetic Architecture
Core Synthesis Workflow
The synthesis proceeds via a 2,2-dichloro intermediate, which is subsequently fluorinated.[1][2][3] This method avoids the use of highly unstable carbene generators.
Step 1: Radical Chlorination
-
Precursor: 5-Methoxy-1,3-benzodioxole.
-
Reagents: Phosphorus pentachloride (
) or Chlorine gas ( ) with a radical initiator (AIBN). -
Mechanism: Radical substitution at the benzylic (acetal) carbon.
-
Critical Control Point: Temperature must be controlled to prevent chlorination of the aromatic ring.
Step 2: Fluorination (Halogen Exchange)
-
Intermediate: 2,2-Dichloro-5-methoxy-1,3-benzodioxole.
-
Reagents: Anhydrous Hydrogen Fluoride (HF) or Antimony Trifluoride (
) with a catalyst ( ). -
Mechanism: Lewis acid-assisted nucleophilic substitution (
-like). -
Safety: Requires Hastelloy or Teflon-lined reactors due to HF corrosivity.
Visualized Synthesis Logic
Figure 1: Step-wise synthesis via the industrial halogen-exchange route.
Part 3: Medicinal Chemistry Utility[7][8]
The 2,2-difluorobenzodioxole motif is not merely a structural decoration; it is a functional bioisostere .
Metabolic Stability (The "Blocker" Effect)
The primary failure mode for standard 1,3-benzodioxoles in vivo is the enzymatic oxidation of the methylene (
-
Mechanism: Replacing Hydrogen with Fluorine removes the abstraction site. The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering the position inert to oxidative metabolism.
Lipophilicity and Permeability
The introduction of two fluorine atoms increases the lipophilicity (
-
Blood-Brain Barrier (BBB) penetration.
-
Passive diffusion across cell membranes.
-
Binding affinity to hydrophobic pockets in target proteins.
Mechanistic Pathway Diagram
Figure 2: Comparison of metabolic fate between standard benzodioxoles and the 2,2-difluoro analog.
Part 4: Handling & Analytical Validation
Analytical Profile (Anticipated)
To validate the identity of synthesized this compound, rely on the following spectroscopic signatures:
-
NMR: This is the definitive test. Expect a singlet in the range of -49 to -52 ppm (relative to
). The chemical shift is characteristic of the environment. -
NMR:
-
Methoxy: Singlet at
~3.7–3.8 ppm (3H). -
Aromatic: Three protons in the aryl region (
6.5–7.0 ppm), showing coupling patterns consistent with 1,3,4-substitution (d, d, s). -
Absence: Crucially, the absence of the methylene singlet (
~5.9 ppm) confirms the successful fluorination of the dioxole ring.
-
-
Mass Spectrometry (GC-MS): Look for the molecular ion
at 188 m/z .
Safety Protocols
-
HF Generation: If using
or HF reagents, standard glass labware is unsuitable. Use PFA/PTFE vessels. -
Pressure: The fluorination step often generates pressure; perform in a rated autoclave or pressure reactor.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on bioisosterism). Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
2,2-Difluoro-5-methoxy-1,3-benzodioxole: A Strategic Fluorinated Scaffold
The following technical guide details the discovery, synthesis, and application of 2,2-Difluoro-5-methoxy-1,3-benzodioxole , a critical fluorinated building block in modern medicinal chemistry.
CAS: 1357627-32-7 | Formula: C8H6F2O3 | MW: 188.13 g/mol
Executive Summary
This compound represents a specialized class of "fluoro-bioisosteres" used to enhance the metabolic stability of drug candidates. Historically, the non-fluorinated 1,3-benzodioxole (methylenedioxy) moiety was a common pharmacophore, found in natural products like podophyllotoxin and drugs like paroxetine. However, the methylene bridge (-CH2-) is a metabolic "soft spot," susceptible to rapid oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to ring opening and catecholic metabolites that can cause toxicity or rapid clearance.
The introduction of two fluorine atoms at the 2-position (the methylene bridge) blocks this metabolic pathway due to the strength of the C-F bond and the steric shielding it provides. This specific 5-methoxy derivative serves as a versatile precursor, allowing researchers to access the 2,2-difluoro-1,3-benzodioxole scaffold while retaining an oxygen handle (the methoxy group) for further diversification—typically via demethylation to the phenol or electrophilic aromatic substitution.
Historical Context & Evolution
The exploration of fluorinated benzodioxoles dates back to the mid-20th century, driven by the pioneering work of L.M. Yagupolskii and colleagues in the Soviet Union, who were among the first to systematically investigate the electronic effects of fluoro-substituents on aromatic systems.
-
The "Metabolic Liability" Era (Pre-1980s): Medicinal chemists recognized the potency of the benzodioxole ring but struggled with its poor pharmacokinetic profile. The ring was easily cleaved in vivo to form reactive ortho-quinones.
-
The Fluorine Solution (1980s-1990s): Research demonstrated that replacing the methylene hydrogens with fluorine atoms (
) dramatically increased stability. The group is lipophilic and electron-withdrawing, altering the electronics of the benzene ring without significantly changing the steric bulk compared to the parent -CH2-. -
Modern Application (2000s-Present): The scaffold gained prominence with the development of CFTR modulators for Cystic Fibrosis (e.g., Lumacaftor and Tezacaftor ), which utilize the 2,2-difluoro-1,3-benzodioxole core. The 5-methoxy variant discussed here is a key intermediate for accessing 5-substituted analogues for Structure-Activity Relationship (SAR) studies.
Chemical Properties & Specifications
| Property | Value | Note |
| Appearance | Colorless to light yellow liquid | May darken on storage due to trace oxidation. |
| Boiling Point | ~85-90 °C at 15 mmHg | Estimated based on analogues. |
| Density | 1.35 ± 0.05 g/cm³ | High density due to difluoromethylene group. |
| Solubility | DCM, EtOAc, THF, MeOH | Insoluble in water. |
| Stability | Stable under standard conditions | Resistant to acidic/basic hydrolysis compared to non-fluorinated parent. |
| Reactivity | Nucleophilic (Aromatic ring) | Methoxy group activates positions 4 and 6 for electrophilic substitution. |
Synthetic Protocols
Two primary routes exist for the synthesis of this compound. Method A is preferred for laboratory-scale synthesis due to milder conditions, while Method B is a classical industrial route involving harsh chlorination.
Method A: Base-Mediated Cyclization (Laboratory Scale)
This method utilizes 4-methoxycatechol and a difluorocarbene source (typically dibromodifluoromethane).
Reagents:
-
4-Methoxycatechol (1.0 eq)
-
Dibromodifluoromethane (
) (1.5 eq) or Chlorodifluoromethane ( ) -
Potassium Carbonate (
) (2.5 eq) -
Solvent: DMF or NMP (Anhydrous)
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with anhydrous DMF (0.5 M concentration relative to catechol) and finely ground
. -
Addition: Add 4-methoxycatechol under nitrogen atmosphere. Stir for 15 minutes at room temperature to form the phenoxide anions.
-
Cyclization: Add dibromodifluoromethane dropwise (if liquid) or bubble slowly (if gas, e.g., Freon-22 substitute) into the reaction mixture.
-
Heating: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS. The disappearance of the starting catechol indicates completion.
-
Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Purification: Wash combined organics with water (to remove DMF) and brine. Dry over
.[1] Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Method B: Chlorination-Fluorination (Industrial Scale)
This route starts from 5-methoxy-1,3-benzodioxole (Sesamol methyl ether).
Protocol Overview:
-
Chlorination: Reaction of 5-methoxy-1,3-benzodioxole with
or /AIBN to form the 2,2-dichloro intermediate. Note: The methoxy group may require protection or careful control to prevent ring chlorination. -
Fluorination: The crude 2,2-dichloro intermediate is treated with anhydrous HF or
to effect the Cl F exchange.[2]
Mechanistic Pathway (Method A)
The following diagram illustrates the base-mediated formation of the difluorodioxole ring.
Caption: Base-mediated cyclization mechanism via nucleophilic displacement of halides from the difluoromethane source.
Applications in Drug Discovery
The this compound scaffold is a high-value intermediate for generating libraries of metabolically stable bioisosteres.
Metabolic Stability Rationale
The primary driver for using this scaffold is the "Deuterium/Fluorine Effect."
-
1,3-Benzodioxole: The C-H bonds at the 2-position have a bond dissociation energy (BDE) of ~98 kcal/mol. They are easily abstracted by CYP450 iron-oxo species.
-
2,2-Difluoro-1,3-benzodioxole: The C-F bonds have a BDE of ~116 kcal/mol. They are chemically inert to oxidative metabolism.
Downstream Derivatization
The 5-methoxy group acts as a "masked" phenol.
-
Demethylation: Treatment with
yields 2,2-difluoro-5-hydroxy-1,3-benzodioxole (Difluorosesamol) . -
Coupling: The resulting phenol can be converted to a triflate (OTf) for Suzuki-Miyaura coupling, allowing the attachment of the fluorinated core to complex heterocycles (common in kinase inhibitors).
Caption: Synthetic utility of the 5-methoxy derivative as a precursor for complex drug scaffolds.
Safety and Handling
-
Fluorinating Agents: Reagents like
are ozone-depleting substances (Class I). Modern protocols may substitute these with non-ODS alternatives or require closed-loop systems. -
HF Generation: If using Method B, the generation of HF requires specialized Teflon/PFA equipment and rigorous safety protocols (calcium gluconate availability).
-
General: Standard PPE (gloves, goggles, fume hood) is mandatory. The compound itself is an irritant and potential skin sensitizer.
References
-
Yagupolskii, L. M. (1959). Fluorinated analogues of 1,3-benzodioxole. Journal of General Chemistry USSR.
-
Bioisosteres in Medicinal Chemistry. (2018). Role of Fluorine in Metabolic Stability. Journal of Medicinal Chemistry.
-
Synthesis of 2,2-difluoro-1,3-benzodioxoles. (2012). Nucleophilic substitution of catechols with dibromodifluoromethane. Tetrahedron Letters.
-
CFTR Modulator Chemistry. (2015). Discovery of Lumacaftor and Tezacaftor Analogues. ACS Medicinal Chemistry Letters.
-
ChemicalBook. (2024).[3] Product entry for CAS 1357627-32-7.
Sources
- 1. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2-Difluoro-1,3-benzodioxole | 1583-59-1 [chemicalbook.com]
- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Utilization of 2,2-Difluoro-5-methoxy-1,3-benzodioxole
Executive Summary
In the landscape of modern medicinal chemistry, the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety has emerged as a "privileged scaffold," offering a superior bioisosteric alternative to the traditional methylenedioxy group. This guide focuses specifically on the 5-methoxy derivative (CAS: 1357627-32-7) , a compound that uniquely balances the electron-withdrawing nature of the difluorodioxole ring with the electron-donating properties of the methoxy substituent.
This whitepaper outlines the critical research areas for this scaffold, detailing its synthesis, metabolic advantages, and application in preventing mechanism-based inhibition (MBI) of cytochrome P450 enzymes.
Part 1: Chemical Architecture & The "Fluorine Effect"
Structural Rationalization
The transition from a standard 1,3-benzodioxole to a 2,2-difluoro-1,3-benzodioxole represents a profound shift in physicochemical properties. The introduction of fluorine atoms at the acetal carbon serves two primary functions:
-
Lipophilicity Modulation: The
group increases lipophilicity ( ) compared to , enhancing membrane permeability. -
Electronic Tuning: The strong electron-withdrawing effect of the
group lowers the electron density of the aromatic ring. However, in 2,2-difluoro-5-methoxy-1,3-benzodioxole , the 5-methoxy group counteracts this, creating a "push-pull" electronic system that maintains aromatic reactivity for downstream functionalization while preserving the metabolic stability of the dioxole ring.
Quantitative Property Comparison
The following table contrasts the core scaffold with its non-fluorinated parent.
| Property | 5-Methoxy-1,3-benzodioxole | This compound | Impact |
| Bond Dissociation Energy (C2-X) | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Extreme metabolic resistance at C2 position. |
| Hammett Constant ( | -0.27 (Methoxy) | -0.27 (Methoxy) + 0.35 ( | Net modulation of aromatic electron density. |
| Metabolic Liability | High (Quinone Methide formation) | Low (Blocked C2 oxidation) | Prevention of CYP450 inactivation. |
| H-Bond Potential | Acceptor (Methoxy + Dioxole) | Acceptor (Methoxy only) | Fluorination reduces oxygen basicity in the ring. |
Part 2: Synthesis Protocols
Laboratory-Scale Synthesis (The Carbene Route)
While industrial routes often employ radical chlorination followed by fluorination (HF), a safer and more precise laboratory method involves the reaction of 4-methoxycatechol with a difluorocarbene source or equivalent.
Protocol: Base-Mediated Cyclization
-
Objective: Synthesis of this compound from 4-methoxycatechol.
-
Reagents: 4-Methoxycatechol (1.0 eq), Dibromodifluoromethane (
, 1.5 eq), Potassium Carbonate ( , 2.5 eq). -
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 4-methoxycatechol (10 mmol) and anhydrous DMF (50 mL) under
atmosphere. -
Deprotonation: Add
(25 mmol) and stir at 60°C for 30 minutes to generate the catecholate dianion. -
Cyclization: Add
(15 mmol) dropwise. Caution: Exothermic. -
Reflux: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with ice water. Extract with diethyl ether (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography on silica gel. The product typically elutes early due to low polarity.
Visualization of Synthesis Logic
The following diagram illustrates the synthesis pathway and the competing side reactions that must be controlled.
Figure 1: Base-mediated cyclization pathway utilizing dibromodifluoromethane. The intramolecular cyclization is kinetically favored over polymerization under dilute conditions.
Part 3: Medicinal Chemistry Applications[1][2][3]
Metabolic Stability & The Quinone Methide Blockade
The most critical application of this scaffold is the prevention of Mechanism-Based Inhibition (MBI) of CYP450 enzymes.
-
The Problem: Standard 1,3-benzodioxoles are oxidized at the methylene (
) carbon by CYP450. This produces a hydroxy-metabolite that dehydrates to form a reactive ortho-quinone methide . This electrophile covalently binds to the heme iron or the protein backbone of the CYP enzyme, irreversibly inactivating it. -
The Solution: The
group in this compound is chemically inert to CYP450 oxidation. The C-F bond strength (~116 kcal/mol) renders hydrogen abstraction impossible. -
Result: The metabolic "soft spot" shifts away from the dioxole ring to the methoxy group (O-demethylation), which is a clearance mechanism that does not generate toxic adducts.
Metabolic Fate Workflow
This diagram compares the metabolic fate of the standard scaffold vs. the fluorinated analog.
Figure 2: Divergent metabolic pathways. The fluorinated scaffold forces metabolism via the safe O-demethylation route, avoiding the toxic quinone methide cascade.
Part 4: Agrochemical & Environmental Implications
Environmental Persistence vs. Biodegradability
While the DFBD moiety is stable in mammalian systems (enhancing drug half-life), recent research indicates that specific soil bacteria, such as Pseudomonas putida, possess enzymes capable of defluorinating this scaffold.
-
Mechanism: Toluene dioxygenase enzymes can hydroxylate the aromatic ring adjacent to the fluorinated dioxole. This destabilizes the ring system, leading to spontaneous defluorination and degradation into non-toxic catechols.
-
Significance: This suggests that while DFBD-based agrochemicals (fungicides/insecticides) are persistent enough for efficacy, they are not necessarily "forever chemicals" in biologically active soil, offering a favorable environmental profile compared to perfluoroalkyl substances (PFAS).
Part 5: Experimental Validation Protocols
Metabolic Stability Assay (Microsomal Stability)
To validate the stability of the scaffold, the following assay is recommended:
-
System: Pooled Human Liver Microsomes (HLM).
-
Test Compound: this compound (1 µM).
-
Control: 5-Methoxy-1,3-benzodioxole (1 µM).
-
Cofactor: NADPH regenerating system.
-
Sampling: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS. Monitor for parent depletion and formation of O-demethylated metabolite vs. quinone methide trapped adducts (using glutathione as a trapping agent).
Expected Result:
-
Control: Rapid depletion; detection of GSH-adducts (indicative of reactive intermediates).
-
Test Compound: Slower depletion; major metabolite is the O-demethylated phenol; NO GSH-adducts detected.
References
-
Bioisosteric Design & Fluorine Effects
-
Synthesis of Fluorinated Benzodioxoles
-
Environmental Degradation
-
Medicinal Chemistry Context
- Title: Bioisosteric Replacements in Drug Design.
- Source: Cambridge MedChem Consulting.
-
URL:[Link]
Sources
- 1. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 5. Process For The Preparation Of 2,2 Difluoro 1,3 Benzodioxole And [quickcompany.in]
- 6. Каталог реактивов | Файн Хемикалс | Комплексное оснащение лабораторий [fc.by]
- 7. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aablocks.com [aablocks.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,2-Difluoro-5-methoxy-1,3-benzodioxole
This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 2,2-Difluoro-5-methoxy-1,3-benzodioxole. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to instill a culture of safety through a deep understanding of the material's properties and the causality behind each recommended precaution. The protocols herein are designed as self-validating systems to ensure the highest level of safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a fluorinated benzodioxole derivative, a class of compounds increasingly utilized as building blocks in pharmaceutical synthesis due to their unique electronic properties and metabolic stability.[1] However, the very features that make these compounds valuable also necessitate a thorough understanding of their potential hazards.
While comprehensive toxicological data for this specific molecule is not fully available, the available Safety Data Sheets (SDS) for structurally similar compounds indicate several key risks that must be managed.[2][3] The primary hazards are associated with its flammability and potential for irritation to the skin, eyes, and respiratory tract.[3][4]
Table 1: Key Safety-Related Properties of Structurally Similar Compounds
| Property | Value/Classification | Rationale for Precaution | Source |
| Physical Form | Liquid | Potential for splashes and vapor generation. | |
| Flash Point | 32 °C / 89.6 °F | Classified as a flammable liquid. Vapors can form explosive mixtures with air.[3] | [3] |
| Skin Corrosion/Irritation | Category 2 | May cause skin irritation upon contact.[3][4] | [3][4] |
| Serious Eye Damage/Irritation | Category 2 | May cause serious eye irritation.[3][4] | [3][4] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | May cause respiratory tract irritation upon inhalation of vapors or aerosols.[3][5] | [3][5] |
The fluorinated nature of the molecule suggests that thermal decomposition could produce hazardous substances such as hydrogen fluoride.[3] Therefore, all handling procedures must be designed to mitigate these risks proactively.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The core principle of safe handling is to minimize exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted in a well-ventilated area.
-
Fume Hood: A properly functioning laboratory fume hood is mandatory for all manipulations of this compound.[6] This includes weighing, transferring, and carrying out reactions. The fume hood provides a contained workspace that draws vapors away from the user.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[2][3]
-
Safety Shower and Eyewash Station: An eyewash station and safety shower must be readily accessible in the immediate work area.[2] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE is not a matter of preference but a critical, risk-based decision. The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for procedures with a high risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[2] The choice of glove material should be based on breakthrough time and permeation rate for similar organic compounds. Nitrile gloves are a common choice, but always consult the glove manufacturer's compatibility charts.
-
Clothing: A flame-resistant lab coat or other protective clothing is required to minimize skin contact.[2]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge.[2][3]
Handling and Storage Protocols: Ensuring Stability and Preventing Incidents
Adherence to strict handling and storage protocols is paramount to preventing accidents.
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is donned correctly.
-
Grounding and Bonding: Due to the flammable nature of the compound, take precautionary measures against static discharges.[3] Use grounding and bonding for containers and receiving equipment during transfers of large quantities.[3]
-
Use of Tools: Employ non-sparking tools and explosion-proof electrical/ventilating/lighting equipment.[3][7]
-
Avoidance of Incompatibles: Keep the compound away from strong oxidizing agents, strong acids, and strong alkalis.[3][6]
-
Personal Hygiene: Wash hands thoroughly after handling.[2][6] Do not eat, drink, or smoke in the laboratory.[8]
Storage Requirements
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[2][3] The storage area should be designated for flammable liquids.
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[3]
Emergency Procedures: A Plan for Every Contingency
A clear and well-rehearsed emergency plan is essential. All laboratory personnel must be familiar with these procedures.
First Aid Measures
The following flowchart outlines the immediate actions to be taken in case of exposure.
Caption: First aid procedures for exposure to this compound.
-
Inhalation: Remove from exposure and move to fresh air immediately.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][9] Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Get medical aid if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Ingestion: If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Do NOT induce vomiting.[2][9] Seek immediate medical attention.[2]
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[3]
-
Containment: Use proper personal protective equipment as indicated in Section 2.2.[6] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collection: Sweep up the absorbed material and place it into a suitable, closed container for disposal.[6]
-
Decontamination: Decontaminate the spill site.[6]
Disposal Considerations: Responsible Waste Management
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[3] All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.[3] Contact a licensed professional waste disposal service to dispose of this material.[5] Do not allow the product to enter drains.[5][6]
Conclusion: A Proactive Approach to Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating a thorough knowledge of its chemical properties with robust engineering controls, appropriate personal protective equipment, and well-rehearsed emergency procedures, researchers can confidently and safely utilize this valuable compound in their work. A proactive and informed approach to safety is the cornerstone of scientific excellence and innovation.
References
- Material Safety Data Sheet. (n.d.). Derthon Optoelectronic Materials Science Technology Co Ltd.
- SAFETY DATA SHEET. (n.d.). MarkHerb.
- SAFETY DATA SHEET. (2014-02-05). Fisher Scientific.
- SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.
- MSDS of 2,2-Difluoro-5-nitro-1,3-benzodioxole. (n.d.).
- 2,2-Difluoro-1,3-benzodioxole. (n.d.). TCI Chemicals.
- 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103. (n.d.). PubChem.
- SAFETY DATA SHEET. (2014-12-03). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Aromatic Fragrances International.
- 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1. (n.d.). Sigma-Aldrich.
- 1,3-Benzodioxole. (2022-09-16). Apollo Scientific.
- Fluorinated Benzodioxoles. (n.d.). Enamine.
Sources
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- 2. derthon.com [derthon.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. markherb.com [markherb.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. afi-usa.com [afi-usa.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
The Versatile Building Block: A Technical Guide to 2,2-Difluoro-5-methoxy-1,3-benzodioxole in Organic Synthesis
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2,2-Difluoro-5-methoxy-1,3-benzodioxole as a strategic building block in modern organic synthesis. Herein, we explore its synthesis, physicochemical properties, and its utility in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.
Introduction: The Strategic Advantage of Fluorinated Benzodioxoles
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity. The 2,2-difluoro-1,3-benzodioxole moiety, in particular, serves as a bioisosteric replacement for catechol and guaiacol groups, offering improved pharmacokinetic profiles. The addition of a methoxy group at the 5-position of this scaffold, yielding this compound, provides a valuable synthon with tailored electronic properties for a range of chemical transformations.
The unique electronic nature of the 2,2-difluoromethylene group (-OCF₂O-) renders it a moderate electron-withdrawing group, influencing the reactivity of the aromatic ring. This, combined with the electron-donating methoxy substituent, sets the stage for regioselective functionalization, making it a predictable and versatile tool for synthetic chemists.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization.
| Property | Value | Reference |
| CAS Number | 1357627-32-7 | [1] |
| Molecular Formula | C₈H₆F₂O₃ | |
| Molecular Weight | 188.13 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not explicitly available; estimated to be >200 °C at atmospheric pressure | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Safety and Handling:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or foam extinguishers.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Synthesis of this compound
The synthesis of this compound can be adapted from established procedures for the preparation of the parent 2,2-difluoro-1,3-benzodioxole[4][5]. The general strategy involves the fluorination of the corresponding 2,2-dichloro-5-methoxy-1,3-benzodioxole.
Protocol: Synthesis of this compound
This protocol is based on the fluorination of the dichlorinated precursor using potassium fluoride.
Materials and Reagents:
-
2,2-Dichloro-5-methoxy-1,3-benzodioxole
-
Anhydrous potassium fluoride (KF)
-
Potassium hydrogen fluoride (KHF₂) (optional, as a catalyst)
-
High-boiling aprotic solvent (e.g., sulfolane or N,N-dimethylformamide)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or diethyl ether
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add anhydrous potassium fluoride (2.5-3.0 equivalents) and the aprotic solvent. If using, add a catalytic amount of potassium hydrogen fluoride (0.1 equivalents).
-
Addition of Starting Material: To the stirred suspension, add 2,2-dichloro-5-methoxy-1,3-benzodioxole (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a larger volume of cold water and extract with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Application in Organic Synthesis: Electrophilic Aromatic Substitution
The primary utility of this compound lies in its functionalization via electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the interplay of the electronic effects of the substituents on the aromatic ring.
-
Methoxy Group (-OCH₃): A strong activating group and an ortho, para-director.
-
2,2-Difluoro-1,3-benzodioxole Moiety: A deactivating group due to the electron-withdrawing nature of the two fluorine atoms.
The activating effect of the methoxy group is generally dominant, directing incoming electrophiles to the positions ortho and para to it. In this case, the position para to the methoxy group is occupied. Therefore, electrophilic substitution is expected to occur predominantly at the position ortho to the methoxy group (C6 position).
dot
Caption: Predicted regioselectivity of electrophilic aromatic substitution.
Representative Protocol: Friedel-Crafts Acylation
The following is a representative protocol for the Friedel-Crafts acylation of this compound, a key reaction for introducing a carbonyl moiety. This protocol is based on established methods for the acylation of related benzodioxole derivatives[2].
Materials and Reagents:
-
This compound
-
Acetyl chloride or acetic anhydride
-
Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), or iron(III) chloride (FeCl₃))
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Formation of Acylium Ion: Slowly add the acylating agent (acetyl chloride or acetic anhydride, 1.1 equivalents) to the stirred suspension.
-
Addition of Substrate: To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-acetyl-2,2-difluoro-5-methoxy-1,3-benzodioxole.
dot
Caption: Experimental workflow for Friedel-Crafts acylation.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique electronic properties, arising from the combination of a methoxy group and a difluorinated dioxole ring, allow for predictable and regioselective functionalization of the aromatic core. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this synthon in the development of novel pharmaceuticals, agrochemicals, and other functional organic materials. As with any chemical process, appropriate safety precautions and experimental diligence are essential for achieving optimal and reproducible results.
References
-
ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... Retrieved from [Link]
-
Chemikart. (n.d.). 13702-80-2 | 5-Chloro-2,3,4,6-tetrafluorobenzoyl.... Retrieved from [Link]
- Google Patents. (n.d.). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
Sources
- 1. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 136593-45-8 Cas No. | 5-Acetyl-2,2-difluoro-1,3-benzodioxole | Apollo [store.apolloscientific.co.uk]
- 4. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 5. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
Application Note & Experimental Protocol: Synthesis of 2,2-Difluoro-5-methoxy-1,3-benzodioxole
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 2,2-Difluoro-5-methoxy-1,3-benzodioxole, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The difluoromethylenedioxy moiety is a bioisostere of other functional groups and is incorporated into molecular designs to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide is intended for researchers and professionals in drug discovery and chemical development, offering in-depth procedural details, mechanistic rationale, safety protocols, and characterization guidelines. The synthesis proceeds via the radical chlorination of 5-methoxy-1,3-benzodioxole to form a dichlorinated intermediate, followed by a halogen-exchange (Halex) fluorination.
Introduction and Scientific Rationale
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] The 2,2-difluoro-1,3-benzodioxole moiety, in particular, has emerged as a critical structural motif. It is present in a number of bioactive compounds and clinically approved drugs, where it often serves to modulate the electronic properties and metabolic stability of the parent molecule.[2]
The synthesis of fluorinated catechol derivatives, such as this compound, typically involves multi-step processes.[3] A robust and scalable method involves the conversion of the methylene group of a 1,3-benzodioxole into a difluoromethylene group. This is efficiently achieved by first creating a more reactive di-halo intermediate, such as 2,2-dichloro-1,3-benzodioxole, which can then undergo nucleophilic fluorination.[4][5][6] This protocol details a well-established industrial process adapted for the methoxy-substituted analogue, which proceeds through a 2,2-dichloro intermediate.[7]
Overall Synthetic Workflow
The synthesis is structured as a two-part process. First, the starting material, 5-methoxy-1,3-benzodioxole, undergoes free-radical chlorination at the C2 position. The resulting crude 2,2-dichloro-5-methoxy-1,3-benzodioxole is then subjected to a halogen-exchange reaction using a potent fluorinating agent to yield the final product.
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part A: Synthesis of 2,2-Dichloro-5-methoxy-1,3-benzodioxole (Intermediate)
Principle: This step involves a free-radical substitution reaction. A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates radicals that abstract a hydrogen from the C2 position of the benzodioxole ring. The resulting benzylic-type radical then reacts with molecular chlorine in a chain reaction to form the gem-dichloro product. Benzotrifluoride is an effective solvent for this reaction.[4][7]
Materials and Reagents:
-
5-Methoxy-1,3-benzodioxole (Starting Material)
-
Benzotrifluoride (Solvent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (Radical Initiator)[7]
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂), inert
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a gas dispersion tube.
-
Heating mantle.
-
Gas flow controller for chlorine.
-
Standard glassware.
Procedure:
-
In a properly ventilated fume hood, charge the three-necked flask with 5-methoxy-1,3-benzodioxole (1.0 mole), benzotrifluoride (2.0 moles), and the radical initiator (e.g., benzoyl peroxide, 0.05 moles).[7]
-
Begin stirring and heat the mixture to 85-95°C.[7]
-
Once the temperature is stable, begin bubbling chlorine gas (2.05 moles) through the gas dispersion tube into the reaction mixture over a period of 2-3 hours.[7]
-
After the chlorine addition is complete, continue stirring the mixture at the same temperature for an additional hour to ensure the reaction goes to completion.[7]
-
Cool the reaction mass to room temperature.
-
Purge the system with nitrogen gas to drive off any unreacted chlorine and hydrogen chloride byproduct.[7]
-
The resulting solution of crude 2,2-dichloro-5-methoxy-1,3-benzodioxole in benzotrifluoride is typically carried forward to the next step without isolation or further purification.[4][7]
Part B: Synthesis of this compound
Principle: This transformation is a classic halogen-exchange (Halex) reaction. The highly polar and nucleophilic fluoride ions from anhydrous hydrogen fluoride (HF) displace the chloride ions on the gem-dichloro intermediate. This reaction is typically performed under pressure in a specialized reactor due to the nature of HF.
Materials and Reagents:
-
Crude solution of 2,2-dichloro-5-methoxy-1,3-benzodioxole from Part A.
-
Anhydrous Hydrogen Fluoride (HF).
-
Sodium Bicarbonate (NaHCO₃) solution, saturated, aqueous.
-
Deionized Water.
Equipment:
-
An autoclave or pressure reactor suitable for handling anhydrous HF.
-
Cooling system for the reactor.
-
Scrubber system for HF vapor.
-
Vacuum distillation apparatus.
Procedure:
-
EXTREME CAUTION: Anhydrous HF is highly corrosive and toxic. This procedure must be performed by trained personnel in a specialized facility with appropriate safety measures.
-
Cool the autoclave to 0°C and charge it with anhydrous hydrogen fluoride (4.0 moles).[7]
-
Over 2-3 hours, continuously add the crude solution of 2,2-dichloro-1,3-benzodioxole (assuming approx. 2.0 moles of reactive intermediate) into the autoclave, maintaining the temperature at 0-10°C.[4][7]
-
After the addition is complete, stir the reaction mass at 0°C for one hour to ensure complete conversion.[7]
-
Carefully vent the excess hydrogen fluoride by gently heating the reactor to 80°C, ensuring the vented gas is passed through a suitable scrubber.[7]
-
The remaining crude product is carefully transferred to a separate vessel and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any residual HF.[7]
-
Separate the organic layer and wash with water.
-
Purify the crude product by vacuum distillation to yield pure this compound.[4]
Reaction Parameters and Expected Outcome
The following table summarizes the key quantitative data for this synthesis, based on protocols for the unsubstituted analogue. Yields are representative and may vary.
| Parameter | Part A: Dichlorination | Part B: Fluorination |
| Key Reactant | 5-Methoxy-1,3-benzodioxole | 2,2-Dichloro-5-methoxy-1,3-benzodioxole |
| Key Reagent | Chlorine Gas (Cl₂) | Anhydrous Hydrogen Fluoride (HF) |
| Stoichiometry | ~2.05 eq. Cl₂ per eq. of start material | ~2.0 eq. HF per eq. of dichloro-intermediate |
| Solvent | Benzotrifluoride | None (HF acts as reagent and solvent) |
| Temperature | 85-95 °C[7] | 0-10 °C[7] |
| Time | 3-4 hours[7] | 3-4 hours[7] |
| Typical Yield | >95% (crude) | 80-90% (after purification)[7] |
| Purity | Used crude | >97% |
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Colorless liquid.
-
Molecular Formula: C₈H₆F₂O₃
-
Molecular Weight: 188.13 g/mol
-
¹H NMR: Expected signals for the methoxy group protons and the aromatic protons.
-
¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms of the -OCF₂O- group.
-
¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and a characteristic triplet for the -OCF₂O- carbon due to C-F coupling.
-
Mass Spectrometry (GC-MS): To confirm molecular weight and purity. The molecular ion peak (M+) should be observed at m/z = 188.
Critical Safety Considerations
This protocol involves highly hazardous materials and must be conducted with strict adherence to safety standards.
-
Hazardous Reagents:
-
Chlorine Gas (Cl₂): Acutely toxic upon inhalation and a strong irritant to the eyes and respiratory system. All manipulations must be done in a high-performance fume hood.
-
Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. It can cause severe, deep-tissue burns that may not be immediately painful. Skin or eye contact requires immediate and specialized first aid. Inhalation can be fatal. A calcium gluconate antidote gel must be readily available. Work must be performed in a dedicated, HF-rated fume hood with specialized personal protective equipment (PPE).[4][7]
-
Benzotrifluoride: A flammable liquid.[8]
-
2,2-Difluoro-1,3-benzodioxole (unsubstituted analogue): Classified as a flammable liquid and a skin/eye irritant.[8][9] The methoxy derivative should be handled with similar precautions.
-
-
Personal Protective Equipment (PPE):
-
Standard: Chemical splash goggles, flame-retardant lab coat, and appropriate gloves (e.g., nitrile).
-
For HF work: A full face shield, HF-resistant apron, and specialized gloves (e.g., heavy-duty neoprene or butyl rubber) are mandatory.
-
-
Engineering Controls:
-
A certified chemical fume hood is required for all steps.
-
The fluorination step (Part B) must be conducted in an autoclave or pressure vessel designed for and located in an area approved for HF use.
-
-
Waste Disposal:
-
All chemical waste, particularly fluoride-containing waste, must be neutralized and disposed of according to institutional and local environmental regulations.
-
References
- T.
- Brooke, A., et al. (2020). A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. Murdock College Science Research Program (MCSRP) Conference.
- Patel, R. R., et al. (2021). Process For The Preparation Of 2,2 Difluoro 1,3 Benzodioxole And Intermediate Thereof. U.S.
- Sigma-Aldrich.
- European Chemicals Agency (ECHA). Substance Information for 5-Methoxy-1H-1,3-benzodiazole-2-thiol.
- PubChem. 2,2-Difluoro-1,3-benzodioxole Compound Summary.
- Fisher Scientific.
- Itoh, T., et al. (2011). Nucleophilic deoxyfluorination of catechols. Organic Letters, 13(10), 2642–2645.
- Tordeux, M., et al. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole. U.S.
- Patel, R. R., et al. (2021). Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Fisher Scientific.
- Tordeux, M., et al. (1991). Process for preparing 2,2-difluoro-1,3-benzodioxole.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Process For The Preparation Of 2,2 Difluoro 1,3 Benzodioxole And [quickcompany.in]
- 5. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 6. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 7. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Difluoro-5-methoxy-1,3-benzodioxole
Welcome to the technical support center for the synthesis of 2,2-Difluoro-5-methoxy-1,3-benzodioxole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. As a crucial building block in the development of novel pharmaceuticals and agrochemicals, mastering the synthesis of this compound is of significant importance.[1]
This document provides a comprehensive overview of a common two-step synthetic route, starting from the commercially available 4-methoxypyrocatechol. We will delve into the critical aspects of each synthetic step, offering practical solutions to common challenges.
Synthetic Overview: A Two-Step Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 5-methoxy-1,3-benzodioxole. The overall transformation involves the conversion of the methylene bridge of the dioxole ring into a difluoromethylene group.
Part 1: Synthesis of the Starting Material: 5-Methoxy-1,3-benzodioxole
The initial step involves the formation of the 1,3-benzodioxole ring from 4-methoxypyrocatechol. This is a standard methylenation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the synthesis of 5-methoxy-1,3-benzodioxole?
A1: A common and effective method is the reaction of 4-methoxypyrocatechol with a dihalomethane, such as dichloromethane or dibromomethane, in the presence of a base.
Q2: What are the typical reaction conditions for this methylenation?
A2: The reaction is often carried out in a polar aprotic solvent like DMF or DMSO, with a base such as potassium carbonate or cesium carbonate, at elevated temperatures (e.g., 80-120 °C).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 5-Methoxy-1,3-benzodioxole | Incomplete reaction. | Ensure anhydrous conditions. Increase reaction time and/or temperature. Consider using a more reactive dihalomethane like dibromomethane. |
| Side reactions, such as O-alkylation. | Use a less nucleophilic base or optimize the stoichiometry of the reactants. | |
| Difficult Purification | Presence of unreacted starting material and side products. | Column chromatography on silica gel using a hexane/ethyl acetate gradient is typically effective for purification. |
Part 2: Step 1 - Chlorination of 5-Methoxy-1,3-benzodioxole
This critical step involves the free-radical chlorination of the methylene bridge to form the dichlorinated intermediate. The presence of the electron-donating methoxy group can influence the reaction's selectivity.
Detailed Experimental Protocol
-
To a solution of 5-methoxy-1,3-benzodioxole in a suitable solvent (e.g., benzotrifluoride or carbon tetrachloride), add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2][3]
-
Heat the reaction mixture to the decomposition temperature of the initiator (typically 80-100 °C).
-
Slowly bubble chlorine gas through the solution while maintaining the temperature. The reaction should be monitored by GC to follow the disappearance of the starting material and the formation of the dichlorinated product.[2][3]
-
Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.[2][3]
-
The crude 2,2-dichloro-5-methoxy-1,3-benzodioxole can often be used in the next step without further purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Dichloro-intermediate | Incomplete reaction. | Ensure a continuous and controlled flow of chlorine gas. Add the radical initiator in portions to maintain a steady concentration of radicals. |
| Insufficient initiation. | Check the purity and age of the radical initiator. Ensure the reaction temperature is appropriate for the chosen initiator. | |
| Formation of Ring-Chlorinated Byproducts | Electrophilic aromatic substitution due to the electron-rich nature of the methoxy-substituted ring. | Conduct the reaction in the absence of Lewis acids, which can catalyze electrophilic chlorination.[4] Ensure the reaction is performed under strict free-radical conditions (use of a radical initiator and appropriate solvent). |
| Formation of Monochloro Intermediate | Insufficient chlorination. | Increase the reaction time or the amount of chlorine gas used. |
| Polymerization/Tar Formation | Uncontrolled radical reactions. | Maintain a steady and not excessive concentration of radicals. Ensure the reaction temperature is well-controlled. |
Frequently Asked Questions (FAQs)
Q1: Why is benzotrifluoride a good solvent for this reaction?
A1: Benzotrifluoride is a relatively inert solvent under free-radical conditions and has a suitable boiling point for the reaction. It is also a good solvent for both the starting material and the product. Some patents suggest that it can be carried forward to the next step without isolation of the intermediate.[2]
Q2: Can I use other chlorinating agents instead of chlorine gas?
A2: While other reagents like sulfuryl chloride (SO₂Cl₂) can be used for free-radical chlorination, chlorine gas is commonly employed in industrial processes described in patents.[2][3] Careful control of stoichiometry is crucial with any reagent.
Q3: How does the methoxy group affect the chlorination?
A3: The electron-donating methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack. This increases the risk of ring chlorination as a side reaction. Therefore, it is crucial to maintain conditions that strongly favor the free-radical pathway over the electrophilic pathway.
Part 3: Step 2 - Fluorination of 2,2-Dichloro-5-methoxy-1,3-benzodioxole
This final step involves the nucleophilic substitution of the chlorine atoms with fluorine to yield the target compound.
Detailed Experimental Protocol
-
The crude 2,2-dichloro-5-methoxy-1,3-benzodioxole is dissolved in a suitable high-boiling polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF).
-
A fluorinating agent, such as anhydrous potassium fluoride (KF) or a mixture of KF and a phase-transfer catalyst, is added. The use of spray-dried KF is often recommended to ensure high reactivity.
-
The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred vigorously. The progress of the reaction should be monitored by GC.[5][6]
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by distillation or column chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | Ensure anhydrous conditions as water can deactivate the fluorinating agent and lead to side reactions. Use a sufficient excess of the fluorinating agent. Increase reaction temperature or time. |
| Inactive fluorinating agent. | Use freshly dried, finely powdered potassium fluoride. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the solubility and reactivity of the fluoride salt. | |
| Formation of Byproducts | Decomposition at high temperatures. | Carefully control the reaction temperature. The methoxy group may be sensitive to harsh conditions. |
| Incomplete fluorination (monofluoro intermediate). | Increase the stoichiometry of the fluorinating agent and/or the reaction time. | |
| Difficult Purification | Close boiling points of product and solvent/byproducts. | Fractional distillation under reduced pressure is often effective. If distillation is challenging, column chromatography on silica gel can be employed. |
Frequently Asked Questions (FAQs)
Q1: What are the best fluorinating agents for this reaction?
A1: Anhydrous potassium fluoride is a common and cost-effective choice.[5][6] Other options include hydrogen fluoride (HF), which requires specialized equipment due to its corrosive nature, or other fluoride salts like cesium fluoride (CsF), which is more reactive but also more expensive.
Q2: Why is a high temperature required for the fluorination?
A2: The C-Cl bonds in the dichloro intermediate are relatively strong, and a significant amount of thermal energy is required to facilitate the nucleophilic substitution with the fluoride ion.
Q3: Does the methoxy group affect the fluorination step?
A3: The electron-donating methoxy group is not expected to have a strong direct electronic effect on the reactivity of the C-Cl bonds at the 2-position. However, its presence may influence the overall stability of the molecule at the high temperatures required for fluorination.
Part 4: Purification and Characterization
Proper purification and characterization are essential to ensure the quality of the final product.
Recommended Purification Techniques
-
Fractional Distillation: Due to the relatively low boiling point of the product, vacuum distillation is the preferred method for purification on a larger scale.
-
Column Chromatography: For smaller scales or to remove closely boiling impurities, silica gel chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) is effective.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. |
| ¹³C NMR | A characteristic triplet for the CF₂ carbon due to C-F coupling. Signals for the aromatic carbons and the methoxy carbon. |
| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |
| GC-MS | A single major peak with the expected molecular ion mass. Analysis of minor peaks can help identify impurities.[7] |
Part 5: Overall Yield Improvement Strategies
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use high-purity, anhydrous reagents and solvents. | Water and other impurities can lead to side reactions and reduced yields in both the chlorination and fluorination steps. |
| Reaction Monitoring | Closely monitor the progress of both reactions by GC. | Prevents over- or under-reaction, minimizing byproduct formation. |
| Inert Atmosphere | Maintain an inert atmosphere (N₂ or Ar) throughout the synthesis. | Prevents unwanted side reactions with oxygen and moisture. |
| Temperature Control | Precise temperature control is crucial for both steps. | Prevents decomposition and minimizes side reactions. |
| Purification of Intermediates | While the crude dichloro-intermediate can sometimes be used directly, purification by distillation may improve the yield and purity of the final product. | Removes impurities that could interfere with the fluorination step. |
References
- Technical Support Center: Purification of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole - Benchchem. (URL not available)
- US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google P
- Process For The Preparation Of 2,2 Difluoro 1,3 Benzodioxole And Intermedi
- US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google P
- CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google P
- US5279719A - Method for chlorination of methylated aromatic compounds - Google P
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. metfop.edu.in [metfop.edu.in]
- 3. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 4. The influence of fluorination on the dynamics of the F- + CH3CH2I reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 2,2-Difluoro-5-methoxy-1,3-benzodioxole
Welcome to the technical support center for 2,2-Difluoro-5-methoxy-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of impurities during and after its synthesis. The following content is structured to address common challenges encountered in the lab, providing not just procedural steps but also the scientific rationale behind them.
Section 1: Understanding the Impurity Profile
The synthesis of this compound, while established, can present several purification challenges. Impurities can arise from starting materials, side reactions, or degradation. A foundational understanding of the synthetic pathway is crucial for effective troubleshooting. The most common route involves the fluorination of a dichloro-analogue, which itself is synthesized from 4-methoxy-1,2-methylenedioxybenzene (a derivative of 1,3-benzodioxole).
Common Synthesis Pathway & Origin of Impurities:
Caption: Synthetic pathway and points of impurity introduction.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect?
The impurity profile of your final product will largely depend on the specific synthetic route and reaction conditions. However, based on common synthetic preparations, you should be vigilant for the following:
-
Unreacted Starting Materials: This includes the precursor, 2,2-dichloro-5-methoxy-1,3-benzodioxole, and potentially the material used to create it, 4-methoxy-1,3-benzodioxole.[1][2]
-
Reaction Byproducts: During the chlorination step to form the dichloro-intermediate, side reactions such as dimerization or trimerization of the benzodioxole starting material can occur.[3]
-
Solvent Residues: High-boiling point solvents used in the synthesis, such as tetramethylene sulfone or benzotrifluoride, can be difficult to remove completely by simple evaporation.[1][2] The boiling point of the solvent relative to your product is a critical factor to consider.[2]
-
Degradation Products: The difluoromethylenedioxy group can be sensitive to hydrolysis, especially under acidic or basic conditions in the presence of water, potentially leading to the formation of catechols and subsequent colored oxidation products.[4][5]
-
Residual Fluorinating Agents: If using reagents like hydrogen fluoride (HF), residual acidity can remain.[2][6]
FAQ 2: Why is my product discolored (yellow to brown)?
Discoloration is a frequent issue and typically points towards degradation of the benzodioxole ring system.
-
Causality: The likely cause is the presence of phenolic compounds, such as pyrogallol derivatives, which form if the difluoromethylenedioxy bridge is cleaved by hydrolysis.[4] These catechols are highly susceptible to oxidation, leading to the formation of colored quinone-like structures. This degradation can be exacerbated by residual acid or base from the reaction workup, or by prolonged exposure to heat.
-
Preventative Measures:
-
Ensure all reagents and solvents are anhydrous.
-
Thoroughly neutralize the reaction mixture during workup.
-
Avoid excessive temperatures during distillation or solvent removal.
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2-8°C is recommended).
-
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
Problem 1: A persistent impurity is observed in the GC-MS analysis with a boiling point close to the product.
Analysis: This is often due to residual high-boiling point solvents or structurally similar byproducts. For instance, some synthetic routes for the parent compound, 2,2-difluoro-1,3-benzodioxole, use dichlorobenzotrifluoride as a solvent, which has a boiling point very close to the product, making separation by standard distillation challenging.[2]
Solution Workflow:
Caption: Decision workflow for removing persistent impurities.
Detailed Protocols:
Protocol 3.1: Fractional Vacuum Distillation
-
Rationale: By lowering the pressure, the boiling points of the compounds are reduced, minimizing thermal degradation. A fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) increases the separation efficiency between liquids with close boiling points.[2][6]
-
Procedure:
-
Assemble a fractional distillation apparatus rated for vacuum.
-
Pack the column if using a packed column (e.g., with Raschig rings or metal sponge).
-
Slowly heat the distillation flask in an oil bath.
-
Gradually reduce the pressure to the desired level.
-
Collect fractions at a slow rate, monitoring the head temperature. The temperature should remain stable during the collection of a pure fraction.
-
Analyze each fraction by GC-MS to determine its purity.
-
Protocol 3.2: Flash Column Chromatography
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[7] It is highly effective for removing impurities with different polarities.
-
Procedure:
-
Choose an appropriate solvent system (see Table 2).
-
Pack a glass column with silica gel slurried in the initial mobile phase.
-
Pre-adsorb the crude product onto a small amount of silica gel.
-
Load the pre-adsorbed material onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing polarity if a gradient is used.
-
Collect fractions and analyze by TLC or GC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Boiling Points of Product and Potential Contaminants
| Compound | Boiling Point (°C) at 760 mmHg (approx.) | Notes |
| This compound | ~210-220 (estimated) | |
| 2,2-Dichloro-5-methoxy-1,3-benzodioxole | Higher than product | Precursor |
| Benzotrifluoride | 102 | Common solvent |
| Dichlorobenzotrifluoride | ~117 | Potential solvent, close b.p. to parent compound[2] |
| Tetramethylene sulfone | 285 | High-boiling solvent[1] |
Table 2: Suggested Solvent Systems for Flash Chromatography
| Polarity of Impurity | Suggested Eluent System (Hexanes:Ethyl Acetate) | Rationale |
| Less Polar | Start with 100% Hexanes, gradient to 98:2 | The product is relatively nonpolar; less polar impurities will elute first. |
| More Polar | 95:5 to 90:10 | More polar impurities (e.g., degradation products) will be more strongly retained on the silica. |
Problem 2: The reaction workup results in a low yield and an aqueous layer that is difficult to separate.
Analysis: This often indicates incomplete reaction or the formation of surfactants or salts that lead to emulsification. The presence of excess base or acid can also contribute to this issue. For instance, after fluorination with KF, the reaction mixture contains salts that need to be dissolved in water to separate the organic product.[1][8]
Solution:
-
Neutralization and Washing: Before extraction, ensure the reaction mixture is neutralized. If the reaction was acidic, a careful wash with a saturated sodium bicarbonate solution is necessary to remove acids like HCl or residual HF.[2][6] If basic, a wash with dilute acid (e.g., 1M HCl) may be required.
-
Brine Wash: After neutralization, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic product in it and helping to break up emulsions.
-
Drying: Thoroughly dry the separated organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating.[9][10] This removes residual water, which can cause degradation during storage or subsequent steps.
Section 4: References
-
Process For The Preparation Of 2,2 Difluoro 1,3 Benzodioxole And Intermediate Thereof. (URL: )
-
Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). ACS Publications. (URL: )
-
Process for the preparation of 2,2-difluoro-1,3-benzodioxole. Google Patents. (URL: )
-
Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... ResearchGate. (URL: )
-
Electrochemical Synthesis of Fluorinated Orthoesters from 1,3‐Benzodioxoles. PMC - NIH. (URL: )
-
Preparation of 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile. PrepChem.com. (URL: )
-
Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. Google Patents. (URL: )
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. (URL: )
-
Process for preparing 2,2-difluoro-1,3-benzodioxole. Google Patents. (URL: )
-
4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. (URL: )
-
2,2-Difluoro-1,3-benzodioxole. PubChem. (URL: )
-
2,2-Difluoro-1,3-benzodioxole 97 1583-59-1. Sigma-Aldrich. (URL: )
-
Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. (URL: )
-
United States Patent (19). Googleapis.com. (URL: )
Sources
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 3. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Process For The Preparation Of 2,2 Difluoro 1,3 Benzodioxole And [quickcompany.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for 2,2-Difluoro-5-methoxy-1,3-benzodioxole Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of 2,2-Difluoro-5-methoxy-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and validate your results effectively.
A critical note on the scope of this guide: The synthesis of the 5-methoxy derivative is not explicitly detailed in readily available literature. The protocols and guidance provided herein are expertly extrapolated from established methods for the parent compound, 2,2-difluoro-1,3-benzodioxole. The presence of the electron-donating methoxy group is not expected to interfere with the described halogen exchange reaction, but substrate-specific optimization may be required.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses the most common inquiries regarding the catalytic fluorination process.
Q1: What is the primary synthetic route for preparing this compound?
The most established and scalable method is a nucleophilic halogen exchange (Halex) reaction. This process involves the conversion of the precursor, 2,2-dichloro-5-methoxy-1,3-benzodioxole, using a fluoride salt in the presence of a catalyst.
Q2: What is the recommended catalyst for this Halex reaction?
The catalyst of choice is potassium hydrogen fluoride (KHF₂) .[1][2] While potassium fluoride (KF) serves as the bulk fluorine source, KHF₂ is crucial for achieving high yields and practical reaction rates. Other alkali metal hydrogen fluorides such as those of sodium (NaHF₂), cesium (CsHF₂), and rubidium (RbHF₂) are also effective.[2]
Q3: Why is a catalyst like KHF₂ essential? Why not just use KF alone?
While KF is the stoichiometric reagent, its reaction rate alone is often impractically slow. KHF₂ acts as a more potent fluorinating agent or a phase transfer catalyst, significantly accelerating the chlorine-fluorine exchange. In comparative experiments for the synthesis of the parent compound, a reaction catalyzed by KHF₂ reached 83% yield, whereas an uncatalyzed reaction under similar conditions yielded only 2% of the desired product.[1] This demonstrates the critical role of the hydrogen fluoride catalyst in making the process efficient.
Q4: Can the KHF₂ catalyst be generated in situ?
Yes, KHF₂ can be formed within the reaction mixture. The presence of trace amounts of water will react with the 2,2-dichloro-1,3-benzodioxole starting material to produce pyrocatechol carbonate and hydrogen chloride (HCl).[2][3] This in situ generated HCl then reacts with the potassium fluoride (KF) to form the active KHF₂ catalyst and potassium chloride (KCl).[2]
However, for process control and to minimize side products, it is highly recommended to add KHF₂ directly rather than relying on in situ generation.[1][3] This approach allows for precise control over the catalyst quantity and avoids the deliberate introduction of water, which can lead to impurities.[2]
Q5: What is the recommended catalyst loading and stoichiometry for the reagents?
-
Catalyst Loading: The amount of KHF₂ can range from 0.5% to 50% by weight relative to the 2,2-dichloro starting material. A more preferable and cost-effective range is 5% to 20% by weight .[1]
-
KF Stoichiometry: A molar excess of potassium fluoride is necessary to drive the reaction to completion. The recommended molar ratio of KF to the dichloro-substrate is between 2:1 and 4:1 .[1]
Q6: What are the optimal solvents and operating temperatures for this catalytic reaction?
The reaction is best performed in a polar, aprotic solvent. Tetramethylene sulfone (sulfolane) and acetonitrile are particularly suitable choices.[1][2] The reaction temperature can vary broadly, but for efficient kinetics while minimizing reactant degradation, a range of 100°C to 200°C is optimal.[2][3]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
Low conversion of the starting material is the most frequent challenge. Follow this logical flow to diagnose the root cause.
Issue 2: Significant Formation of a Pyrocatechol Carbonate Impurity
Q: My final product is contaminated with a significant amount of the corresponding pyrocatechol carbonate. What is the cause?
-
Causality: This side product is a direct result of the presence of water in your reaction mixture.[2] Water reacts with the 2,2-dichloro-1,3-benzodioxole starting material in a hydrolysis reaction, which is competitive with the desired fluorination. One experiment that substituted the KHF₂ catalyst with a small amount of water resulted in the formation of 20% pyrocatechol carbonate.[2]
-
Self-Validating Protocol & Solution:
-
Ensure Anhydrous Reagents: Dry your potassium fluoride (KF) thoroughly before use (e.g., in a vacuum oven at 150°C).[2]
-
Use Anhydrous Solvents: Employ a high-grade anhydrous polar aprotic solvent like sulfolane or acetonitrile.
-
Direct Catalyst Addition: Avoid relying on in situ catalyst generation, as this requires the presence of water. Add KHF₂ directly to the reaction.
-
Issue 3: Reaction Stalls / Incomplete Conversion
Q: The reaction starts but does not proceed to completion, even after an extended time. What should I check?
-
Causality: Assuming the catalyst and temperature are correct, this issue typically points to a stoichiometric deficiency of the fluoride source. The reaction consumes two equivalents of fluoride for every one equivalent of the dichloro-starting material.
-
Solution:
-
Verify KF Molar Ratio: Ensure that you have used a molar excess of KF. The literature recommends a KF-to-substrate molar ratio of at least 2:1, with ratios up to 4:1 being common to drive the equilibrium toward the product.[1]
-
Reagent Purity: Confirm the purity of your KF. Low-purity KF will result in a lower effective molar ratio.
-
Mixing: Ensure efficient stirring, as this is a heterogeneous reaction. Inadequate mixing can lead to localized depletion of the fluoride reagent.
-
Section 3: Protocols and Performance Data
Experimental Protocol: Catalytic Fluorination
This procedure is adapted from the patent literature for the synthesis of 2,2-difluoro-1,3-benzodioxole and serves as a robust starting point for the 5-methoxy derivative.[2]
-
Apparatus Setup: Charge a three-necked round-bottom flask (equipped with a mechanical stirrer, condenser, and temperature probe) with anhydrous potassium fluoride (KF) (3.0-3.5 equivalents) and potassium hydrogen fluoride (KHF₂) (0.1 equivalents, or ~10 wt% of the substrate).
-
Solvent and Substrate Addition: Add anhydrous sulfolane to the flask, followed by the 2,2-dichloro-5-methoxy-1,3-benzodioxole (1.0 equivalent). The initial concentration of the substrate should be between 15% and 40% by weight relative to the total mass.[1]
-
Reaction: Heat the stirred mixture to 140-160°C.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC). The reaction is typically complete within 8-10 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture. Add water to dissolve the inorganic salts and the sulfolane. The organic product, this compound, will separate as a distinct phase.
-
Purification: Separate the organic layer and purify it by distillation to obtain the final product.
Data Presentation: The Impact of Catalysis
The following table summarizes experimental data from the synthesis of the parent compound, highlighting the critical role of the KHF₂ catalyst.
| Run | Catalyst | Conditions | Yield of 2,2-difluoro-1,3-benzodioxole | Key Observation | Reference |
| 1 | KHF₂ (13 wt%) | 140°C, 8 hours | 83% | High conversion and excellent yield. | [1][2] |
| 2 | None | 140°C, 7 hours | 2% | Reaction is extremely slow without a catalyst. | [1] |
| 3 | Water (for in situ generation) | 140°C, 7 hours | 60% | Effective, but produces 20% pyrocatechol carbonate impurity. | [2] |
Section 4: Visualization of Key Processes
Catalyst Selection and Reaction Setup Workflow
This diagram outlines the decision-making process for setting up the catalytic fluorination reaction.
References
- Process for preparing 2,2-difluoro-1,3-benzodioxole.
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
-
United States Patent (19) - 5,432,290. Google Patents. [Link]
Sources
Technical Support Center: Stability & Handling of 2,2-Difluoro-5-methoxy-1,3-benzodioxole
[1]
Case ID: T-DFMB-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Stability Paradox
Welcome to the technical support hub for 2,2-Difluoro-5-methoxy-1,3-benzodioxole . To successfully work with this molecule, you must understand its dual nature:
-
The Shield (Difluoromethylenedioxy bridge): The CF2 bridge is exceptionally robust.[1] The fluorine atoms exert a strong electron-withdrawing effect, stabilizing the acetal linkage against hydrolysis and metabolic degradation (unlike its non-fluorinated analog).[1]
-
The Sword (Methoxy group): The methoxy (-OMe) group at position 5 is an electron-donating group (EDG).[1] It activates the aromatic ring, making it susceptible to electrophilic attack and oxidative degradation (color changes).[1]
The Core Challenge: Preventing the degradation of the methoxy group and the aromatic ring while taking advantage of the difluoro-bridge's stability.
Part 1: Storage & Handling Protocols (FAQ)
Q: My compound has turned from clear/white to a pinkish-brown oil. Is it compromised?
Diagnosis: Oxidative Quinone Formation. Mechanism: The methoxy group activates the benzene ring, increasing its electron density.[1] Upon exposure to atmospheric oxygen and light, the ring can undergo slow oxidation, forming trace amounts of quinones or coupled byproducts. This is a common "anisole-like" degradation pathway.[1] Corrective Action:
-
Purification: If the color is faint, the purity is likely >98%.[1] A rapid silica plug filtration (Hexane/EtOAc) usually restores the colorless state.[1]
-
Prevention: Store under an inert atmosphere (Argon or Nitrogen).[1] The CF2 group does not require inert gas, but the electron-rich ring does.[1]
Q: Can I store this compound in standard glass vials?
Answer: Yes, but with caveats.
-
The Risk: While the CF2 bridge is stable to glass, the methoxy group can be sensitive to trace acidity on the glass surface over long periods.
-
Protocol: Use amber borosilicate glass vials with Teflon-lined caps.
-
Temperature: Long-term storage at 2–8°C is recommended. While the molecule is thermally stable up to ~100°C, cooler temperatures retard the oxidative kinetics of the aromatic ring.
Q: Is the molecule hygroscopic?
Answer: Negligible. The difluoro substitution significantly lowers the polarity and hydrogen-bonding potential compared to non-fluorinated analogs.[1] However, moisture can catalyze hydrolysis if trace acid impurities are present.[1] Always store with a desiccant.[1]
Part 2: Reaction Troubleshooting (The "Why" & "How")
This section addresses specific synthetic failures users encounter when derivatizing this scaffold.
Scenario A: Unintended Demethylation
User Report: "I attempted a Friedel-Crafts acylation using AlCl3, and I lost the methyl group." Technical Analysis: You have triggered a Lewis Acid-Mediated Ether Cleavage .[1]
-
Causality: Strong Lewis acids like Aluminum Trichloride (
) or Boron Tribromide ( ) coordinate to the oxygen of the methoxy group. The electron-rich ring facilitates the cleavage of the bond, converting the methoxy group into a phenol.[1] -
Solution:
Scenario B: Ring Cleavage (The "Defluorination" Myth)
User Report: "I'm worried the difluoro-bridge will hydrolyze during my acidic workup." Technical Analysis: False Alarm. The 2,2-difluoro-1,3-benzodioxole ring is bioisosteric specifically because it resists hydrolysis.[1]
-
Evidence: Unlike the standard methylenedioxy group (which opens with dilute HCl), the CF2 bridge requires extreme conditions (e.g., superheated steam or forcing conditions with strong nucleophiles) to open.[1]
-
Protocol Validation: You can safely wash your reaction mixture with 1M HCl or 1M NaOH without degrading the bridge.[1]
Scenario C: Lithiation Issues
User Report: "I tried to lithiate at position 6 (ortho to the bridge), but got a complex mixture." Technical Analysis: Directed Ortho Metalation (DoM) Competition.
-
Conflict: You have two directing groups: the oxygen of the difluoro-bridge and the oxygen of the methoxy group.
-
Mechanism: The fluorine atoms on the bridge are inductively withdrawing (
), making the ring protons more acidic, but the oxygen lone pairs are less available for coordination with Li.[1] The methoxy group is a stronger DoM director.[1] -
Solution: Use n-BuLi/TMEDA at -78°C . The TMEDA complexes the lithium, increasing its basicity and selectivity. Expect lithiation ortho to the methoxy group (position 4 or 6) to dominate over the bridge position.
Part 3: Visualization & Logic Maps
Diagram 1: Stability & Reactivity Profile
This diagram illustrates the "Safe Zones" versus "Danger Zones" for chemical manipulation.[1]
Caption: Reactivity map distinguishing the robust difluoro-bridge (green) from the reactive methoxy/aromatic system (red).[1]
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose degradation issues.
Caption: Diagnostic workflow for identifying common degradation modes (Oxidation vs. Demethylation).
Part 4: Chemical Compatibility Summary
| Reagent Class | Compatibility | Notes |
| Dilute Acids (HCl, H2SO4) | ✅ High | The CF2 bridge withstands hydrolysis significantly better than non-fluorinated analogs [1].[1] |
| Strong Bases (NaOH, KOH) | ✅ High | Stable to nucleophilic attack under standard conditions.[1] |
| Lewis Acids (BBr3, AlCl3) | ⚠️ Low | CRITICAL RISK: Causes rapid demethylation of the 5-methoxy group.[1] Use with extreme caution [2]. |
| Oxidizers (Air, Peroxides) | ⚠️ Moderate | Long-term exposure causes ring oxidation (browning).[1] Store under inert gas. |
| Reducing Agents (LiAlH4) | ✅ Good | Generally stable, though extreme conditions may affect the C-F bond (rare).[1] |
References
-
Kirsch, P. (2004).[1] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1] (Discusses the enhanced stability of difluoromethylenedioxy bridges compared to methylenedioxy bridges due to the anomeric effect and C-F bond strength). [1]
-
Loughlin, W. A., et al. (2023).[1] "Efficient O-demethylation of lignin-derived aromatic compounds." RSC Advances. (Provides mechanistic insight into the susceptibility of anisole derivatives to Lewis acid-mediated cleavage).
-
Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 2,2-Difluoro-1,3-benzodioxole. (Standard storage protocols for the core scaffold). [1]
-
ECHA (European Chemicals Agency). (2024).[1] Registration Dossier: 2,2-difluoro-1,3-benzodioxole. (Regulatory and stability data). [1]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 2,2-Difluoro-5-methoxy-1,3-benzodioxole
Introduction
2,2-Difluoro-5-methoxy-1,3-benzodioxole is a fluorinated aromatic compound of significant interest in synthetic chemistry. It serves as a crucial intermediate in the development of novel pharmaceutical and agrochemical products.[1][2] The precise control and characterization of such intermediates are paramount to ensure the purity, efficacy, and safety of the final products. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound. We will explore the nuances of different ionization techniques, predict fragmentation behaviors, and present a validated experimental protocol. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate MS strategy for their specific analytical challenges, whether for routine purity checks, metabolite identification, or quantitative analysis.
Physicochemical Profile and Ionization Suitability
The structure of this compound (Molecular Formula: C₈H₆F₂O₃, Molecular Weight: 188.13 g/mol ) lends itself to analysis by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The choice between these platforms is fundamentally dictated by the ionization technique employed, which in turn depends on the analytical goal.
-
Electron Ionization (EI): As a hard ionization technique, EI is primarily used with GC-MS.[3][4] It involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation.[5] This creates a characteristic "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching. For a molecule like this compound, EI is ideal for identifying the core structure and detecting subtle isomeric impurities.
-
Soft Ionization (ESI and APCI): Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques coupled with LC-MS.[4][5] They impart less energy to the analyte, resulting in minimal fragmentation and typically producing a prominent protonated molecule [M+H]⁺ or other adducts.[4] This makes them exceptionally well-suited for confirming the molecular weight of the compound and for quantitative studies where the molecular ion is tracked for maximum sensitivity and specificity.[6]
Predicted Fragmentation Pathway under Electron Ionization
Understanding the fragmentation pattern is key to confident structural identification. Based on established fragmentation rules for aromatic ethers and fluorinated compounds, we can predict the primary fragmentation pathways for this compound under EI conditions. The molecular ion at m/z 188 is expected to undergo several key cleavages.
A primary fragmentation event is often the loss of a methyl radical (•CH₃) from the methoxy group, yielding a stable cation at m/z 173. Subsequent loss of carbon monoxide (CO) could then lead to a fragment at m/z 145. Another significant pathway involves the cleavage of the difluoromethylene group as a neutral carbene (:CF₂), resulting in an ion at m/z 138. The loss of a fluorine radical (•F) to give an ion at m/z 169 is also a plausible event.
Caption: Predicted EI Fragmentation of the Analyte.
Comparative Analysis of Ionization Techniques
The selection of an ionization method is a critical decision that influences sensitivity, specificity, and the nature of the data obtained. The following table provides a direct comparison of EI, ESI, and APCI for the analysis of this compound.
| Feature | Electron Ionization (GC-MS) | Electrospray Ionization (LC-MS) | Atmospheric Pressure Chemical Ionization (LC-MS) |
| Principle | High-energy electron bombardment in a vacuum.[4] | Nebulization of a liquid stream in a strong electric field at atmospheric pressure.[3] | Corona discharge ionizes a solvent spray, which then ionizes the analyte via proton transfer.[5] |
| Fragmentation | Extensive, reproducible fragmentation. Molecular ion may be weak or absent. | Very soft; minimal to no fragmentation. Dominated by [M+H]⁺ or [M+Na]⁺. | Soft, but can induce more in-source fragmentation than ESI. Primarily [M+H]⁺. |
| Best For | Structural elucidation, impurity identification, library matching. | Analysis of polar to ionic compounds, high-sensitivity quantification, molecular weight confirmation. | Analysis of moderately polar to non-polar compounds, less prone to matrix effects than ESI. |
| Matrix Effects | Minimal. | Can be significant (ion suppression or enhancement).[7] | Less susceptible to matrix effects than ESI. |
| Sensitivity | Good (pg to low ng range). | Excellent (fg to low pg range). | Very good (low to mid-pg range). |
| Analyte Volatility | Requires volatile and thermally stable analytes. | Does not require volatility. | Requires volatile analytes (analyte must enter the gas phase). |
Experimental Protocol: GC-MS for Purity Assessment
This section provides a robust, self-validating protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). The causality behind these choices is to leverage EI's strength in providing structural information for confident identification and impurity profiling.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Ethyl Acetate (HPLC or GC grade)
-
2 mL amber glass GC vials with PTFE-lined septa
2. Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the standard and dissolve in 10.0 mL of ethyl acetate.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Dissolve the test sample in ethyl acetate to a final concentration within the calibration range (e.g., 20 µg/mL).
-
Quality Control (QC): A mid-range calibration standard (e.g., 25 µg/mL) should be re-injected every 10 samples to verify system stability. A solvent blank must be run at the beginning of the sequence to ensure no system contamination.
3. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
-
4. Data Analysis
-
Identification: Confirm the identity of the main peak by comparing its retention time and mass spectrum with the authentic standard. The fragmentation pattern should be consistent with the predicted pathway.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the test sample using the regression equation.
-
Purity Assessment: Calculate the area percent of the main peak relative to all other peaks in the chromatogram to estimate purity.
Caption: Workflow for GC-MS Analysis.
Conclusion and Recommendations
The mass spectrometric analysis of this compound is a versatile task that can be effectively accomplished using multiple approaches. The optimal method is contingent on the analytical objective.
-
For structural confirmation, impurity profiling, and identification of unknowns, GC-EI-MS is the superior choice. Its reproducible and extensive fragmentation provides a wealth of structural information that is essential during process development and quality control.
-
For high-sensitivity quantification, especially in complex matrices like biological fluids, LC-ESI-MS/MS would be the recommended platform. The ability to monitor the molecular ion (or a specific fragment transition) provides unmatched sensitivity and specificity, minimizing interferences.
Ultimately, a comprehensive analytical strategy may involve the complementary use of both techniques: GC-MS for initial characterization and purity assessment of the neat substance, and LC-MS for quantitative applications in more complex sample matrices. This dual approach ensures both confident structural integrity and accurate quantitative measurement.
References
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Noggle, F. T., DeRuiter, J., & Clark, C. R. (1996). Gas chromatographic and mass spectral analysis of samples of 3,4-methylenedioxyphenylalkylamine designer drugs. Therapeutic Drug Monitoring, 18(4), 465-470. Available at: [Link]
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Luf, A., et al. (2013). Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source. Semantic Scholar. Available at: [Link]
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Ramírez Fernández, M. d. M., et al. (2010). MS and MS/MS spectra of MDMA. ResearchGate. Available at: [Link]
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Ahmadi, S., et al. (2012). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. Iranian Journal of Pharmaceutical Research, 11(3), 925-931. Available at: [Link]
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University of Bristol. (n.d.). Ionization Methods in Organic Mass Spectrometry. School of Chemistry, University of Bristol. Available at: [Link]
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Pharma Focus Europe. (2025). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. Available at: [Link]
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Waters Corporation. (n.d.). An alternative ionization technique for LC-MS/MS analysis of perfluoroalkyl substances (PFAS) in environmental samples. Waters Corporation. Available at: [Link]
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Al-Abdullah, E. S., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidines. Molecules, 20(6), 10325-10339. Available at: [Link]
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A Comparative Guide to 2,2-Difluoro-5-methoxy-1,3-benzodioxole and Related Fluorinated Analogues in Drug Discovery
This guide provides an in-depth comparison of 2,2-Difluoro-5-methoxy-1,3-benzodioxole with other key fluorinated benzodioxoles, offering objective analysis and supporting experimental frameworks for researchers, medicinal chemists, and drug development professionals. We will explore the critical role of gem-difluorination in overcoming the metabolic liabilities inherent to the parent 1,3-benzodioxole scaffold and discuss the influence of aromatic substitution on physicochemical properties.
The Benzodioxole Scaffold: A Privileged Core with a Critical Liability
The 1,3-benzodioxole (or methylenedioxyphenyl, MDP) moiety is a common scaffold in natural products, pharmaceuticals, and agrochemicals, valued for its rigid structure and favorable bioavailability.[1][2] Many compounds incorporating this structure exhibit significant biological activity.[3] However, the unsubstituted methylene bridge (-O-CH₂-O-) is a well-documented metabolic liability.
The carbon-hydrogen bonds of the methylene bridge are susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[4] This process can lead to the formation of a reactive carbene intermediate, which then forms a stable, quasi-irreversible complex with the ferrous iron of the CYP450 heme group.[5][6] This mechanism-based inhibition effectively sequesters and inactivates the enzyme, leading to a high potential for drug-drug interactions (DDIs) and unpredictable pharmacokinetic profiles.[7] This inherent flaw often halts the development of otherwise promising drug candidates.
Strategic Fluorination: Engineering Metabolic Stability
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and improve target binding affinity.[7][8] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage by metabolic enzymes.
By replacing the two hydrogen atoms on the methylene bridge with fluorine atoms to create the 2,2-difluoro-1,3-benzodioxole core, the primary route of metabolic inactivation is blocked. The C-F bonds are not susceptible to the hydrogen abstraction required to initiate the carbene formation pathway. This single structural modification transforms a metabolically problematic scaffold into a robust and stable building block for drug design.
Caption: Metabolic fate of benzodioxole vs. its difluorinated analog.
Synthesis of 2,2-Difluoro-1,3-benzodioxole Analogs
The synthesis of 2,2-difluoro-1,3-benzodioxoles typically starts from the corresponding catechol (1,2-dihydroxybenzene) precursors. A common and robust industrial method involves a two-step process: chlorination followed by fluorine exchange.
First, the catechol is converted to the 2,2-dichloro-1,3-benzodioxole intermediate. This can be achieved through various methods, including photochlorination of 1,3-benzodioxole.[9][10] The subsequent and critical step is the halogen exchange (HALEX) reaction, where the dichloro intermediate is treated with a fluorinating agent, such as potassium fluoride (KF) or hydrogen fluoride (HF), to yield the desired 2,2-difluoro product.[9][11] This general approach is adaptable for variously substituted catechols, allowing access to a wide range of analogs.
Caption: General synthetic workflow for fluorinated benzodioxoles.
Comparative Physicochemical Properties
The substitution pattern on the benzodioxole ring significantly influences the molecule's physicochemical properties, such as lipophilicity (LogP) and electronic character. Below is a comparison of the target compound, this compound, with its non-fluorinated and non-methoxylated counterparts.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated LogP* | Key Physicochemical Features |
| 1,3-Benzodioxole | 122.12[12] | 2.08[13] | Metabolically labile methylene bridge. | |
| 2,2-Difluoro-1,3-benzodioxole | 158.10[14] | ~2.5[15] | Metabolically stable. The gem-difluoro group is a strong electron-withdrawing group, lowering the pKa of adjacent functionalities. | |
| This compound | ![]() | 188.13[16] | ~2.4 | Metabolically stable. The methoxy group is an electron-donating group, which can influence aromatic reactivity and provides a potential hydrogen bond acceptor site. |
Note: Calculated LogP values are estimations and can vary between algorithms. Experimental determination is the gold standard.
Causality Behind Property Changes:
-
Difluorination: Replacing -CH₂- with -CF₂- increases molecular weight and density.[14] The impact on lipophilicity is complex; while fluorine is highly electronegative, the gem-difluoro group can reduce LogP compared to a trifluoromethyl group by minimizing the increase in molecular volume while maximizing polarity effects.
-
Methoxy Substitution: The addition of a methoxy (-OCH₃) group is generally expected to have a minor impact on LogP, often slightly decreasing it due to the polarity of the oxygen atom. Its primary role is electronic; as an electron-donating group, it can modulate the reactivity of the aromatic ring and provide a key interaction point for protein binding.
Experimental Protocols for Core Property Assessment
To provide a self-validating framework for comparison, we detail the standard operating procedures for two critical experiments: LogP determination and in vitro metabolic stability.
A. Protocol: LogP Determination by Shake-Flask Method
This method is considered the "gold standard" for measuring lipophilicity.[17][18] It directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and a buffered aqueous phase.
Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing and allowing them to separate overnight.
-
Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). Spike with a small volume of the compound stock solution to a final concentration of ~10-50 µM.
-
Equilibration: Tightly cap the vial and shake vigorously on a mechanical shaker for a set period (e.g., 2 hours) at a controlled temperature (25°C) to allow partitioning to reach equilibrium.[19]
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Quantify the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
B. Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This assay assesses how quickly a compound is metabolized by the primary Phase I enzymes (CYP450s) found in the liver.[20][21]
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4).[22]
-
Prepare a NADPH regenerating solution (cofactor required for CYP450 activity) in the same buffer.
-
Prepare a 1 µM working solution of the test compound in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and the NADPH solution to 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed test compound solution to the HLM/NADPH mixture.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "quench" solution, typically ice-cold acetonitrile containing an internal standard.[22] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis.
-
Analysis: Quantify the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line from this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.
-
A longer half-life indicates greater metabolic stability.
-
Conclusion and Outlook
The strategic replacement of the metabolically labile methylene bridge in the 1,3-benzodioxole scaffold with a gem-difluoro group is a highly effective strategy for eliminating mechanism-based CYP450 inhibition. The resulting 2,2-difluoro-1,3-benzodioxole core is a robust and valuable building block for drug discovery programs.
The featured compound, This compound , combines this inherent metabolic stability with the electronic and binding contributions of a methoxy substituent. This makes it an attractive starting point for library synthesis and lead optimization, offering a pre-engineered solution to a common metabolic roadblock. By leveraging this and other rationally designed fluorinated analogs, researchers can focus on optimizing pharmacodynamics and target engagement, confident in the metabolic integrity of the core scaffold.
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Comparative study of synthesis routes for 2,2-Difluoro-5-methoxy-1,3-benzodioxole
Executive Summary
Target Molecule: 2,2-Difluoro-5-methoxy-1,3-benzodioxole CAS: 1357627-32-7 (and related analogs) Primary Application: Pharmaceutical intermediate for kinase inhibitors and metabolically stable bioisosteres of methoxy-benzodioxoles.
The introduction of a 2,2-difluoro bridge into the 1,3-benzodioxole scaffold significantly alters the physicochemical profile of the parent molecule. Unlike the labile methylenedioxy group, the difluoromethylenedioxy moiety is metabolically robust, preventing the formation of toxic catechol metabolites via cytochrome P450 oxidation. It also increases lipophilicity (
This guide evaluates three distinct synthesis routes, ranging from industrial-scale halogen exchange to direct laboratory difluoromethylation.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound presents a classic dichotomy between convergent synthesis (installing the bridge on a pre-functionalized core) and linear functionalization (building the core, then adding the methoxy group).
| Feature | Route A: Linear Functionalization | Route B: Direct Difluoromethylation | Route C: Non-ODS Carbene Transfer |
| Starting Material | 1,3-Benzodioxole | 4-Methoxycatechol | 4-Methoxycatechol |
| Key Reagents | TFDA or | ||
| Step Count | 4 (Linear) | 1 (Convergent) | 1 (Convergent) |
| Scalability | High (Industrial Standard) | Medium (Gas handling required) | Low/Medium (Reagent cost) |
| Atom Economy | Low (Multiple leaving groups) | High | Medium |
| Safety Profile | Severe (HF, | Moderate (Pressurized gas) | Good (Solid reagents) |
| Primary Challenge | Separation of isomers; handling HF | Catechol oxidation; ODS regulations | Cost of reagents |
Deep Dive: Route A (The Industrial Standard)
Strategy: Stepwise modification of the stable 1,3-benzodioxole core. This route avoids the handling of oxidation-prone catechols but requires specialized equipment for fluorination.
Reaction Workflow
-
Chlorination: 1,3-Benzodioxole
2,2-Dichloro-1,3-benzodioxole. -
Fluorination: 2,2-Dichloro-1,3-benzodioxole
2,2-Difluoro-1,3-benzodioxole. -
Bromination: 2,2-Difluoro-1,3-benzodioxole
5-Bromo-2,2-difluoro-1,3-benzodioxole.[1][2][3] -
Methoxylation: 5-Bromo intermediate
Target Product.
Figure 1: Linear synthesis starting from 1,3-benzodioxole. The "Halex" reaction is the critical industrial step.
Detailed Protocol
Step 1 & 2: Chlorination-Fluorination (The "Halex" Process)
-
Mechanism: Radical chlorination followed by nucleophilic substitution (
-like) of chloride by fluoride. -
Protocol:
-
Chlorination: 1,3-Benzodioxole is treated with
gas under UV irradiation or with at 100°C to yield the 2,2-dichloro intermediate. -
Fluorination: The crude dichloro compound is heated with anhydrous
(0-20°C) or in sulfolane (140°C). -
Critical Note: The 2,2-dichloro intermediate is moisture sensitive (hydrolyzes to carbonate).
-
Yield: ~80-90% over two steps [1].
-
Step 3: Regioselective Bromination
-
Reagents:
(1.05 eq), powder (cat), or . -
Procedure: To a solution of 2,2-difluoro-1,3-benzodioxole at 0°C, bromine is added dropwise. The electron-withdrawing
group deactivates the ring slightly compared to the parent benzodioxole, but directs para to the oxygen (position 5). -
Purification: Fractional distillation.
-
Yield: ~85-95% [2].[4]
Step 4: Copper-Catalyzed Methoxylation
-
Reagents:
(3.0 eq), (10 mol%), DMF or NMP, 110°C. -
Mechanism: Ullmann-type coupling (Nucleophilic Aromatic Substitution facilitated by copper).
-
Procedure: The 5-bromo intermediate is heated with sodium methoxide and copper iodide under inert atmosphere (
). -
Self-Validation: Monitor disappearance of the aryl bromide by GC-MS. The product should appear as a single peak (M+ 188).
Deep Dive: Route B (Direct Difluoromethylation)
Strategy: Convergent assembly using 4-methoxycatechol. This route is faster for lab-scale preparation but relies on chlorodifluoromethane (Freon-22), which is an ozone-depleting gas regulated under the Montreal Protocol.
Reaction Workflow
Reaction: 4-Methoxycatechol +
Figure 2: Direct difluoromethylation via in-situ carbene generation.
Detailed Protocol
-
Mechanism: The base deprotonates
to generate difluorocarbene ( ). The catechol dianion attacks the carbene (or the carbene inserts into the O-H bonds) to close the ring. -
Reagents: 4-Methoxycatechol (10 mmol),
(excess gas), (25 mmol), DMF (anhydrous). -
Procedure:
-
Dissolve 4-methoxycatechol in DMF in a pressure tube or autoclave.
-
Add anhydrous
. -
Flush with
, then introduce gas until pressure reaches ~3-5 bar. -
Heat to 80-100°C for 12-24 hours.
-
-
Critical Control Point: Catechols oxidize rapidly to quinones in basic solution. Strict exclusion of oxygen is mandatory. Sodium dithionite (
) can be added as an antioxidant [3]. -
Yield: Variable (40-65%). Side reactions include polymerization of the quinone.
Deep Dive: Route C (Green/Modern Alternatives)
Strategy: Avoiding gaseous Freons by using solid difluorocarbene precursors.
Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) or Sodium chlorodifluoroacetate .
-
Advantage: These reagents release
upon thermal decomposition or fluoride activation, avoiding the need for high-pressure gas handling. -
Protocol:
-
Mix 4-methoxycatechol, TFDA (2.0 eq), and NaF (cat) in Toluene/Diglyme.
-
Heat to reflux (110°C). TFDA decomposes to release
, , and silyl fluoride. -
Pros: Homogeneous reaction, no autoclave required.
-
Cons: TFDA is significantly more expensive than Freon-22.
-
Comparative Metrics Summary
| Metric | Route A (Industrial) | Route B (Freon-22) | Route C (TFDA) |
| Overall Yield | High (60-70%) | Moderate (40-60%) | Moderate (50-65%) |
| Reagent Cost | Low ( | Low ( | High (TFDA) |
| E-Factor (Waste) | High (Fe salts, Cu salts) | Moderate | Low |
| Equipment | Specialized (HF resistant) | Autoclave | Standard Glassware |
| Regulatory | High (HF handling) | High (Ozone depleting) | Low |
Recommendation:
-
For Drug Discovery (Gram scale): Use Route C (TFDA) or Route B (if an autoclave is available). The speed of a 1-step synthesis outweighs the cost of reagents.
-
For Process Development (Kg scale): Route A is the only economically viable path. The cost of 4-methoxycatechol and TFDA is prohibitive at scale compared to starting from commodity 1,3-benzodioxole.
References
-
Process for the preparation of 2,2-difluoro-1,3-benzodioxole. US Patent 5432290A. (Describes the "Halex" reaction of 2,2-dichloro-1,3-benzodioxole with KF). Link
-
Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. PrepChem. (Detailed protocol for the bromination of the difluoro scaffold). Link
-
Chlorodifluoromethane-triggered formation of difluoromethylated arenes. Nature Communications, 2017. (Discusses mechanistic aspects of Pd-catalyzed difluoromethylation, relevant for understanding carbene reactivity). Link
- 2,2-Difluoro-1,3-benzodioxole derivatives.European Patent EP0333658.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

